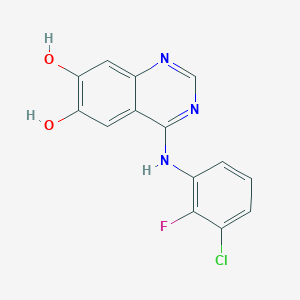
4-(3-Chloro-2-fluoroanilino)-6,7-dihydroxyquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3-Chloro-2-fluorophenyl)amino)quinazoline-6,7-diol is a compound belonging to the quinazoline derivatives, which are known for their significant biological activities. Quinazoline derivatives have been extensively studied due to their wide range of therapeutic applications, including anti-cancer, anti-inflammatory, and anti-bacterial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Chloro-2-fluorophenyl)amino)quinazoline-6,7-diol typically involves the reaction of 3-chloro-2-fluoroaniline with quinazoline derivatives under specific conditions. One common method includes the use of metal-catalyzed reactions, such as palladium-catalyzed coupling reactions, to introduce the 3-chloro-2-fluorophenyl group onto the quinazoline scaffold .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted reactions and phase-transfer catalysis are employed to enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
4-((3-Chloro-2-fluorophenyl)amino)quinazoline-6,7-diol undergoes various types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions for these reactions vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
4-((3-Chloro-2-fluorophenyl)amino)quinazoline-6,7-diol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of other quinazoline derivatives with potential therapeutic applications.
Biology: It is studied for its biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.
Medicine: It is investigated for its potential use in the treatment of various diseases, including cancer and bacterial infections.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-((3-Chloro-2-fluorophenyl)amino)quinazoline-6,7-diol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors involved in cell proliferation and inflammation. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling pathways related to cancer cell growth and survival .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-((3-Chloro-2-fluorophenyl)amino)quinazoline-6,7-diol include other quinazoline derivatives such as:
Gefitinib: A quinazoline derivative used as an anti-cancer agent.
Erlotinib: Another quinazoline derivative with anti-cancer properties.
Afatinib: A quinazoline-based compound used in cancer therapy.
Uniqueness
What sets 4-((3-Chloro-2-fluorophenyl)amino)quinazoline-6,7-diol apart from these similar compounds is its unique combination of functional groups, which may confer distinct biological activities and therapeutic potential. Its specific substitution pattern on the quinazoline scaffold may result in different interactions with molecular targets, leading to unique pharmacological effects .
Propiedades
Número CAS |
848440-15-3 |
|---|---|
Fórmula molecular |
C14H9ClFN3O2 |
Peso molecular |
305.69 g/mol |
Nombre IUPAC |
4-(3-chloro-2-fluoroanilino)quinazoline-6,7-diol |
InChI |
InChI=1S/C14H9ClFN3O2/c15-8-2-1-3-9(13(8)16)19-14-7-4-11(20)12(21)5-10(7)17-6-18-14/h1-6,20-21H,(H,17,18,19) |
Clave InChI |
MAHMVNIYVAYDOD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)F)NC2=NC=NC3=CC(=C(C=C32)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


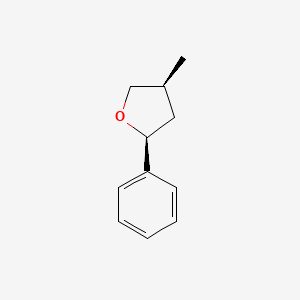
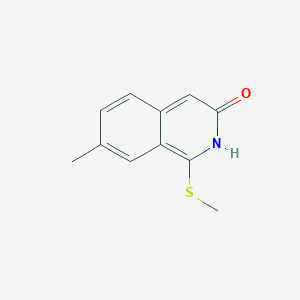
![1-Phenyl-3-[(pyrrolidin-2-yl)methoxy]isoquinoline](/img/structure/B12915484.png)
![4-(4-Nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12915489.png)

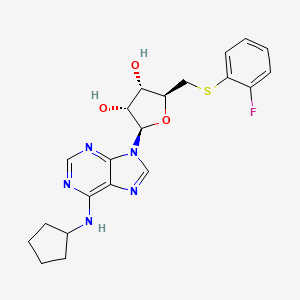
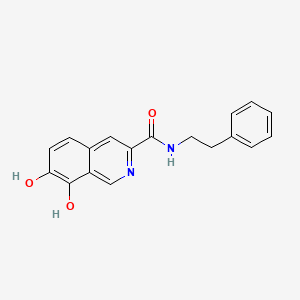
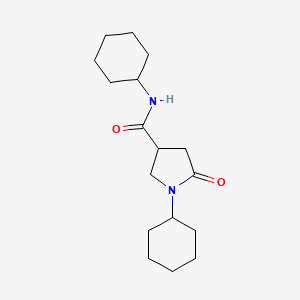
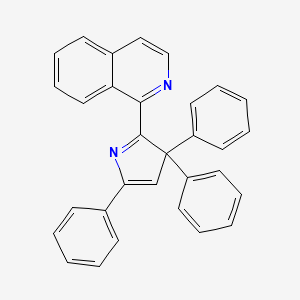
![N-[(4-Chlorophenyl)carbamoyl]-2'-deoxyadenosine](/img/structure/B12915519.png)
![5-[(4-Chlorophenyl)amino]-6-hydroxy-2-(methylsulfanyl)pyrimidin-4(3h)-one](/img/structure/B12915525.png)

![1-[5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydro-1,2-oxazol-4-yl]ethan-1-one](/img/structure/B12915544.png)
![Ethyl 5-{[(3-chlorophenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate](/img/structure/B12915552.png)
